tert-Butyl ((3R,6S)-6-formyltetrahydro-2H-pyran-3-yl)carbamate
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Overview
Description
tert-Butyl ((3R,6S)-6-formyltetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with a complex structure that includes a tetrahydropyran ring, a formyl group, and a tert-butyl carbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-Butyl ((3R,6S)-6-formyltetrahydro-2H-pyran-3-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
tert-Butyl ((3R,6S)-6-formyltetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl ((3R,6S)-6-formyltetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,6S)-6-formyltetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
tert-Butyl ((3R,6S)-6-formyltetrahydro-2H-pyran-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate:
tert-Butyl carbamate: A simpler compound without the tetrahydropyran ring, used primarily as a protecting group in organic synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl N-[(3R,6S)-6-formyloxan-3-yl]carbamate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h6,8-9H,4-5,7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
RWOHBVPVOZWRMG-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C=O |
Origin of Product |
United States |
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